molecular formula C19H29N3O4S B2413595 N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-ethyloxalamide CAS No. 898407-11-9

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-ethyloxalamide

Cat. No.: B2413595
CAS No.: 898407-11-9
M. Wt: 395.52
InChI Key: NGDQCQQGUJVTSF-UHFFFAOYSA-N
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Description

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-ethyloxalamide is a complex chemical compound with a unique structure that offers immense potential for scientific research. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and an oxalamide moiety, making it a versatile molecule for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-ethyloxalamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is functionalized with a sulfonyl group, followed by the introduction of the ethyl group. The final step involves the formation of the oxalamide moiety through a condensation reaction with oxalic acid or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-ethyloxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of secondary or tertiary amines.

Scientific Research Applications

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-ethyloxalamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-ethyloxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide
  • N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide
  • N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide

Uniqueness

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-ethyloxalamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N'-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N-ethyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4S/c1-4-20-18(23)19(24)21-11-10-16-7-5-6-12-22(16)27(25,26)17-13-14(2)8-9-15(17)3/h8-9,13,16H,4-7,10-12H2,1-3H3,(H,20,23)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDQCQQGUJVTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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